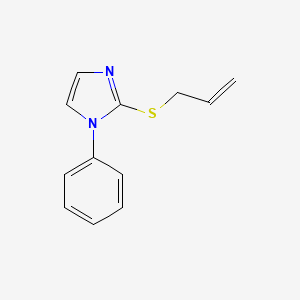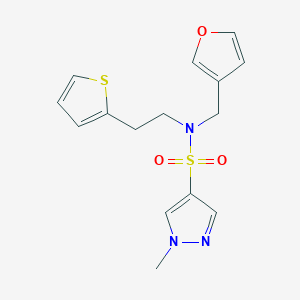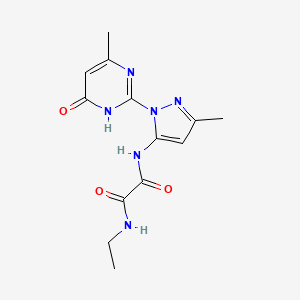
1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The molecule also contains a phenyl group (a ring of six carbon atoms, akin to benzene) and a prop-2-en-1-ylsulfanyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the atoms within the imidazole ring, the phenyl group, and the prop-2-en-1-ylsulfanyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The imidazole ring, for example, is a common component of many biologically active molecules and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Imidazole derivatives, including compounds structurally related to 1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole, have been synthesized and evaluated for their anticancer properties. For instance, a study focused on the synthesis of new 4-nitroimidazole derivatives, demonstrating significant antiproliferative inhibition potency against various human cancer cell lines. This includes MCF-7, PC3, MDA MB231, and Du145 cell lines, with notable compounds exhibiting cytotoxic effects with IC50 values as low as 1.0 µg/mL (Al-Soud et al., 2021).
Corrosion Inhibition
Another application of imidazole-based molecules, including those similar to this compound, is in corrosion inhibition. These compounds have been applied to protect carbon steel in acidic mediums, showing a significant increase in corrosion inhibition efficiency. The effectiveness of these inhibitors is often attributed to their interaction with the metal surface, forming a protective barrier against corrosion. Molecular docking studies further support their inhibitory mechanism, highlighting the potential for these compounds in material preservation (Costa et al., 2021).
Antimicrobial Properties
The synthesis of novel imidazole derivatives has also been explored for antimicrobial applications. Compounds synthesized from the condensation of various acetophenones with 4-(1H-imidazol-1-yl) benzaldehyde, including those structurally related to this compound, have shown significant anti-leishmanial, anti-oxidant, and anti-fungal activities. These findings underscore the potential of imidazole derivatives in developing new antimicrobial agents (Hussain et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-phenyl-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-10-15-12-13-8-9-14(12)11-6-4-3-5-7-11/h2-9H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXUEZODYLSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl morpholine-4-carboxylate](/img/structure/B2694379.png)

![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)
![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)

![5-(3-nitrophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2694397.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2694398.png)

![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)
![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)